molecular formula C7H5NO4 B2546754 [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1368103-79-0

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B2546754
CAS No.: 1368103-79-0
M. Wt: 167.12
InChI Key: LGMDOAVYUXCANH-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 167.12. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System (CNS) Acting Drugs Synthesis

Heterocycles, including pyridine derivatives, have been identified as potential lead molecules for the synthesis of compounds with CNS activity. The search for functional chemical groups that could lead to novel CNS acting drugs highlighted the significance of compounds with heteroatoms such as nitrogen, sulfur, and oxygen, suggesting that derivatives of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid could be explored in this direction due to their structural features (Saganuwan, 2017).

Antioxidant, Microbiological, and Cytotoxic Activity

Carboxylic acids, including those with hydroxycinnamic structures, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of selected carboxylic acids were reviewed, indicating that modifications in the number of hydroxyl groups and conjugated bonds significantly influence their bioactivity. This suggests potential research applications of this compound in developing compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Chemosensing Applications

Pyridine derivatives are crucial in various fields, including medicinal applications and chemosensing. Their ability to act as highly effective chemosensors for the determination of different species highlights the potential of exploring this compound derivatives in analytical chemistry for detecting various analytes (Abu-Taweel et al., 2022).

Lactic Acid Derivatives Production

The biotechnological routes based on lactic acid production from biomass reviewed the production of potentially valuable chemicals from lactic acid via chemical and biotechnological routes. Given the structural similarity and the potential for functional group modifications, this compound could be a candidate for exploring new pathways in green chemistry and biotechnological applications (Gao et al., 2011).

Biochemical Analysis

Biochemical Properties

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Additionally, this compound may require specific cofactors for its metabolic activity, further influencing its role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and interactions with other biomolecules, ultimately influencing its biochemical properties .

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)4-1-2-5-6(8-4)12-3-11-5/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDOAVYUXCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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